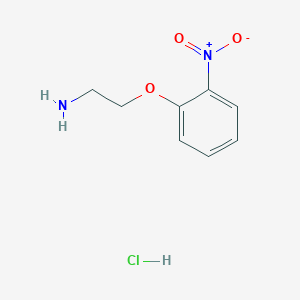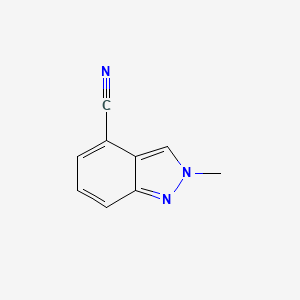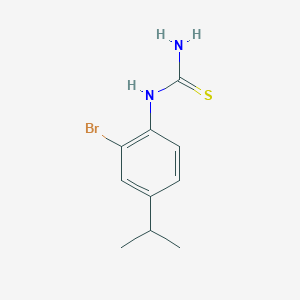
2-(2-Nitrophenoxy)ethylamine hydrochloride
Übersicht
Beschreibung
2-(2-Nitrophenoxy)ethylamine Hydrochloride is a chemical compound with the molecular formula C8H11ClN2O3 and a molecular weight of 218.64 . It is a yellow to brown powder or solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-nitrophenoxy)ethanamine hydrochloride . The InChI code is 1S/C8H10N2O3.ClH/c9-5-6-13-8-4-2-1-3-7(8)10(11)12;/h1-4H,5-6,9H2;1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.64 . It is a yellow to brown powder or solid . It is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen
Atmospheric and Environmental Research
Research on nitrophenols, which are structurally related to 2-(2-Nitrophenoxy)ethylamine hydrochloride, has highlighted their presence in the atmosphere and their formation through various processes. Studies have shown that nitrophenols can originate from combustion processes, hydrolysis of pesticides, and atmospheric reactions involving phenol. These compounds undergo various phase reactions, leading to different nitrophenol derivatives. The atmospheric sinks of nitrophenols, including reactions with radicals in aqueous solutions and further nitration forming dinitrophenols, are important considerations in environmental chemistry (Harrison et al., 2005).
Water Technology and Treatment
The presence of nitrosamines in water technology is a significant concern, especially considering their potential health risks. Nitrosamines, like N-nitrosodimethylamine (NDMA), are frequently detected in water systems and are known as disinfection by-products in chloraminated waters. Their formation mechanisms and the potential to remove them from water through various methods, including photolytic techniques, have been extensively studied to ensure water safety and address the challenges posed by these compounds in water treatment processes (Nawrocki & Andrzejewski, 2011).
Reaction Mechanisms in Water Systems
Understanding the reaction mechanisms of compounds like hydroxylamine and monochloramine under chloramination-relevant conditions is crucial for water treatment and ensuring the safety of drinking water. Investigating the abiotic reactions of these compounds provides insights into their behavior in water systems and helps in refining treatment processes to mitigate potential health risks associated with by-products formed during water chloramination (Wahman et al., 2014).
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, it is advised to collect and arrange disposal, keeping the chemical in suitable and closed containers for disposal .
Wirkmechanismus
Mode of Action
It is known that the intramolecular rearrangement of 2-(2-nitrophenoxy)ethylamine to 2-(2-nitroanilino)ethanol occurs by a general-base-catalysed process in aqueous alkali . The attainment of a base-independent rate limit at high base concentration can be attributed to rate-determining formation of a spiro-Meisenheimer intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-5-6-13-8-4-2-1-3-7(8)10(11)12;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKSKQFXCBODPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)ethylamine hydrochloride | |
CAS RN |
98395-65-4 | |
| Record name | Ethanamine, 2-(2-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98395-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)



![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)





